REACTION_CXSMILES
|
[CH2:1]([O:8][C:9]1[C:19]([O:20][CH2:21]C)=[CH:18][CH:17]=[C:16]([N+:23]([O-])=O)[C:10]=1[CH:11]=[CH:12][N+]([O-])=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(OC1C(OC)=CC=C([N+]([O-])=O)C=1C=C[N+]([O-])=O)C1C=CC=CC=1>>[CH2:1]([O:8][C:9]1[C:19]([O:20][CH3:21])=[CH:18][CH:17]=[C:16]2[C:10]=1[CH:11]=[CH:12][NH:23]2)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1
|
Name
|
2-benzyloxy-3-ethoxy-6,β-dinitrostyrene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(C=C[N+](=O)[O-])C(=CC=C1OCC)[N+](=O)[O-]
|
Name
|
2-benzyloxy-3-methoxy-6,β-dinitrostyrene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(C=C[N+](=O)[O-])C(=CC=C1OC)[N+](=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This compound is obtained
|
Type
|
CUSTOM
|
Details
|
A white powder (yield =86%, m.p. =83°-84° C.)
|
Type
|
CUSTOM
|
Details
|
is obtained
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)OC1=C2C=CNC2=CC=C1OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |